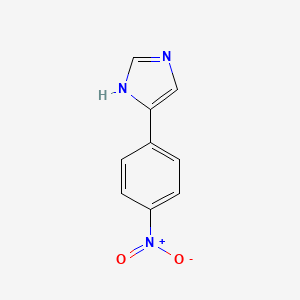

4-(4-Nitrophenyl)-1H-imidazole

Descripción

Historical Context of Imidazole (B134444) Scaffold Research

The journey of imidazole chemistry began in 1858 when German chemist Heinrich Debus first synthesized the parent imidazole ring from glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). nih.govwikipedia.orghumanjournals.com This initial synthesis, though producing low yields, laid the groundwork for the creation of a vast array of C-substituted imidazoles. nih.govwikipedia.org Even before Debus's synthesis, various imidazole derivatives had been discovered in the 1840s, highlighting the early interest in this heterocyclic system. nih.govwikipedia.orgbiomedpharmajournal.orgscispace.com

The imidazole ring is a five-membered planar molecule containing two nitrogen atoms, which imparts upon it unique properties such as high polarity and water solubility. nih.govjcdronline.org This fundamental structure is a constituent of many vital biological molecules, including the amino acid histidine, histamine (B1213489), and purines, which form the building blocks of DNA. humanjournals.comscispace.comajrconline.org The inherent biological significance and versatile reactivity of the imidazole scaffold have made it a "privileged structure" in medicinal chemistry, driving over a century of research into its derivatives. nih.govhumanjournals.comajrconline.org

Significance of Nitrophenyl Substitution in Heterocyclic Systems

The introduction of a nitrophenyl group to a heterocyclic system, as seen in 4-(4-Nitrophenyl)-1H-imidazole, profoundly influences the molecule's electronic properties and reactivity. The nitro group (NO₂) is a powerful electron-withdrawing moiety due to both resonance and inductive effects. nih.govresearchgate.net This strong electron-withdrawing nature deactivates the aromatic ring to which it is attached, making it less susceptible to electrophilic attack. researchgate.netwm.edu

This alteration of electron density is a key strategy in drug design. The presence of the nitro group can enhance a molecule's polarity and its ability to interact with biological targets, such as enzymes and receptors. nih.gov Specifically, the nitrophenyl group can engage in electron transfer reactions, while the imidazole core can form hydrogen bonds and coordinate with metal ions, collectively influencing the compound's biological activity. The electron-withdrawing effect can also favor interactions with nucleophilic sites within protein structures, potentially leading to enzyme inhibition. nih.gov Furthermore, the attachment of a nitro group can cause a bathochromic shift, moving the molecule's optical absorption from the UV to the visible region of the spectrum. rsc.org

Current Research Landscape of Substituted Imidazoles

The versatility of the imidazole scaffold has led to the development of a multitude of substituted derivatives with a wide spectrum of pharmacological activities. humanjournals.commdpi.com Contemporary research continues to explore imidazole-based compounds for various therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. humanjournals.comajrconline.orgnih.gov

Modern synthetic strategies focus on creating diverse substitution patterns on the imidazole ring to fine-tune the biological activity and pharmacokinetic properties of these compounds. ijsrtjournal.comresearchgate.net Researchers are actively designing and synthesizing novel imidazole derivatives, including di-, tri-, and tetra-substituted imidazoles, to discover new lead compounds with enhanced potency and selectivity. humanjournals.comtandfonline.comnih.gov For instance, recent studies have explored the synthesis of new imidazole derivatives as potent and selective inhibitors of specific enzymes or as agents targeting particular signaling pathways implicated in disease. ijsrtjournal.comrsc.org The development of greener and more efficient synthetic protocols, such as microwave-assisted and multicomponent reactions, is also a significant area of focus, facilitating the rapid generation of libraries of substituted imidazoles for biological screening. tandfonline.commdpi.comresearchgate.net

Emerging Research Directions for this compound

Research into this compound and its closely related analogues is pointing towards several promising future applications. The core structure, combining the biologically significant imidazole ring with the electronically influential nitrophenyl group, presents a compelling scaffold for the development of targeted therapies.

One emerging direction is the exploration of its potential as an inhibitor of specific enzymes. For example, the structural features of nitrophenyl-substituted heterocycles have been investigated for their ability to selectively inhibit enzymes like monoamine oxidase B (MAO-B), which is a target in neurodegenerative diseases. acs.org The 4-nitrophenyl moiety is considered a key structural feature in these investigations. acs.org

Furthermore, the synthesis of new derivatives based on the this compound backbone is a continuing area of interest. Research has shown that substitutions on the imidazole ring of similar compounds can lead to dual-acting agents with both anti-inflammatory and antifungal properties. nih.gov For example, the compound 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole has been identified as a lead compound with good anti-inflammatory and antifungal effects. nih.gov This suggests that further modification of this compound could yield novel therapeutic agents with multiple pharmacological activities.

The application of this compound and its derivatives in materials science is another potential avenue. Nitroaromatic compounds are being explored for their use in developing new materials with specific electronic and optical properties. rsc.orgevitachem.com The strong electron-withdrawing nature of the nitro group makes these compounds candidates for n-type organic conductors and other functional materials. rsc.org

Data and Findings

Interactive Data Table: Properties of Imidazole and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| Imidazole | C₃H₄N₂ | 68.08 | Parent heterocyclic aromatic ring, polar, water-soluble. nih.govjcdronline.org |

| This compound | C₉H₇N₃O₂ | 189.17 | Contains an electron-withdrawing nitrophenyl group. |

| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | C₂₂H₁₇N₃O₃ | 383.39 | Investigated for dual anti-inflammatory and antifungal activity. nih.gov |

| 1-(4-Nitrophenyl)-1H-imidazole | C₉H₇N₃O₂ | 189.17 | Isomer of the title compound, used in synthesis. |

Research Findings on Substituted Imidazoles

| Research Area | Key Findings | Citations |

| Anticancer | Imidazole derivatives have been developed to target key enzymes in cancer signaling pathways and to bind to DNA. ijsrtjournal.com | ijsrtjournal.com |

| Antimicrobial | Imidazole-based compounds show broad-spectrum activity against bacteria and fungi, with some derivatives outperforming traditional antibiotics. ajrconline.org | ajrconline.org |

| Anti-inflammatory | Certain substituted imidazoles exhibit significant anti-inflammatory activity with reduced gastrointestinal side effects compared to standard drugs. nih.gov | nih.gov |

| Antiviral | Some imidazole derivatives have demonstrated the ability to interfere with viral replication. ajrconline.org | ajrconline.org |

| Enzyme Inhibition | The imidazole scaffold is used to design potent and selective inhibitors for various enzymes, including kinases and monoamine oxidase. rsc.orgacs.org | rsc.orgacs.org |

Structure

3D Structure

Propiedades

IUPAC Name |

5-(4-nitrophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)8-3-1-7(2-4-8)9-5-10-6-11-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLBIRUBMLUNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358702 | |

| Record name | 4-(4-Nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663386 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38980-93-7 | |

| Record name | 5-(4-Nitrophenyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38980-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Nitrophenyl 1h Imidazole and Its Analogues

Direct Synthesis Approaches for 4-(4-Nitrophenyl)-1H-imidazole

Direct synthesis focuses on the formation of the imidazole (B134444) heterocycle from acyclic precursors in a single or multi-step, one-pot reaction sequence.

Traditional methods for imidazole synthesis have been well-established for over a century and remain valuable for their versatility.

Debus-Radziszewski Imidazole Synthesis: This multicomponent reaction, first reported by Heinrich Debus in 1858, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgscribd.com For the synthesis of this compound, the key precursors are 4-nitrophenylglyoxal, formaldehyde (B43269), and an ammonia source (typically ammonium (B1175870) acetate). The reaction proceeds by first forming a diimine intermediate from the glyoxal (B1671930) and ammonia, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org While a foundational method, this reaction can sometimes result in modest yields and require significant purification. scribd.commdpi.com

Synthesis from α-Haloketones: An alternative classical route involves the reaction of an α-haloketone with formamide. In this approach, 2-bromo-1-(4-nitrophenyl)ethanone is heated with formamide. The formamide serves as the source for the remaining nitrogen and carbon atoms (N-C-N fragment) required to complete the imidazole ring. This method is advantageous as the α-haloketone precursor is often readily accessible.

Contemporary synthetic chemistry has introduced various catalytic methods to improve the efficiency, yield, and environmental footprint of imidazole synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated the synthesis of substituted imidazoles. orientjchem.orgresearchgate.net In a typical procedure analogous to the Radziszewski reaction, a mixture of a 1,2-dicarbonyl compound (e.g., benzil for analogues), an aldehyde, and ammonium acetate (B1210297) is irradiated in a microwave reactor. This technique dramatically reduces reaction times from hours to minutes and often leads to higher yields compared to conventional heating. For instance, the synthesis of 2-(4-fluorophenyl)-4,5-diphenylimidazole via microwave irradiation (180°C for 5 minutes) resulted in a 97% yield. scribd.com This green chemistry approach is notable for its efficiency and reduced energy consumption. orientjchem.orgnih.gov

Nanoparticle Catalysis: Heterogeneous catalysts, such as Ni0.5Zn0.5Fe2O4 nanoparticles, have been employed in the one-pot synthesis of triaryl-1H-imidazoles. These catalysts facilitate the condensation of a 1,2-dicarbonyl, an aldehyde, and ammonium acetate under reflux conditions. The synthesis of the analogue 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole using this method highlights the utility of recyclable solid-phase catalysts in simplifying product purification and enhancing the sustainability of the process.

| Synthetic Method | Typical Conditions | Typical Reaction Time | Reported Yield (for analogues) | Reference |

|---|---|---|---|---|

| Classical Radziszewski Reaction | Reflux in alcohol/acetic acid | 4-24 hours | 32-44% | mdpi.com |

| Microwave-Assisted Synthesis | Microwave irradiation (e.g., 180°C) | 5-7 minutes | ~97% | orientjchem.orgscribd.com |

| Ultrasound-Assisted Synthesis | Ultrasound irradiation (35 kHz) | ~30 minutes | ~97% | ijprajournal.com |

| Catalysis with Urea–ZnCl₂ DES | Heating at 110°C | 30 minutes | 99% | ijprajournal.com |

Precursor Synthesis and Derivatization Strategies

The accessibility of precursors is paramount for the efficient synthesis of the target compound.

2-Bromo-1-(4-nitrophenyl)ethanone: This α-haloketone is a common precursor. It is typically synthesized by the direct α-bromination of 4-nitroacetophenone. This reaction can be carried out using bromine in a suitable solvent like chloroform or by employing alternative brominating agents such as bromodimethylsulfonium bromide (BDMS) in the presence of MgO nanoparticles, which provides an efficient and environmentally benign one-pot protocol. orientjchem.org

4-Nitrophenylglyoxal: This 1,2-dicarbonyl compound is a key reactant in the Radziszewski synthesis. nih.govscbt.com A general method for preparing aryl glyoxals is the oxidation of the corresponding acetophenone (in this case, 4-nitroacetophenone) using selenium dioxide in a solvent like dioxane. orgsyn.org

Once the this compound ring is formed, it can be further modified, most commonly through N-alkylation or N-acylation, to generate a diverse range of analogues.

N-Alkylation: The imidazole ring contains a pyrrole-type nitrogen that can be readily alkylated. The alkylation of 4-nitro-1H-imidazole, a closely related analogue, has been studied under various conditions. derpharmachemica.comresearchgate.net The reaction of the imidazole with an alkyl halide in the presence of a base (such as K₂CO₃ or KOH) in a polar aprotic solvent (like acetonitrile, DMSO, or DMF) yields the N-alkylated product. derpharmachemica.comnih.gov The choice of base and solvent, along with the reaction temperature, significantly influences the reaction yield and rate. Heating the reaction to 60°C has been shown to markedly improve yields. derpharmachemica.comresearchgate.net

| Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60°C | 85% | researchgate.net |

| Propargyl bromide | K₂CO₃ | Acetonitrile | 60°C | 72% | researchgate.net |

| Allyl bromide | K₂CO₃ | Acetonitrile | 60°C | 68% | researchgate.net |

| p-Nitrobenzyl bromide | K₂CO₃ | Acetonitrile | 60°C | 82% | researchgate.net |

N-Acylation: The imidazole nitrogen can also undergo acylation. For example, the hydrolysis of p-nitrophenyl acetate in the presence of imidazole derivatives in micellar solutions proceeds through a rapid acylation of the imidazole ring. rsc.org This demonstrates the nucleophilicity of the imidazole nitrogen and its ability to react with acylating agents to form N-acyl imidazoles.

Advanced Synthetic Techniques and Green Chemistry Principles

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds like this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key advancements include the use of microwave irradiation, mechanochemistry, and alternative reaction media.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity compared to conventional heating methods. nih.gov This technology is particularly effective for the synthesis of imidazole derivatives. The key advantages of microwave irradiation include rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes. researchgate.net

For instance, the one-pot synthesis of 2,4,5-triarylimidazoles, including analogues like 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, has been efficiently achieved under solvent-free conditions using microwave irradiation. In one study, the use of glyoxylic acid as a catalyst under microwave conditions yielded the desired product in just two minutes with a 97% yield. nih.gov The optimization of microwave-assisted synthesis often involves a factorial design approach, where variables such as microwave power and reaction time are systematically varied to achieve the highest possible yield. acs.org This method avoids the use of volatile organic solvents, aligning with green chemistry principles. nih.gov

| Method | Catalyst | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Microwave-Assisted | Glyoxylic acid | None (Solvent-free) | 2 min | 97 |

| Conventional (Stirring) | ZrCl4 | CH3CN | 1.5 h | 92 |

Mechanochemical synthesis, which involves using mechanical force (e.g., through ball milling) to induce chemical reactions in the solid state, represents a significant advancement in green synthesis. This technique often proceeds in the absence of solvents, thereby reducing environmental impact and simplifying product purification.

While the direct mechanochemical synthesis of this compound is not extensively documented, the approach has been successfully applied to a variety of related imidazole and benzimidazole structures. For example, synthetically important 2-unsubstituted imidazole N-oxides have been prepared using ball-milling methods, which proved effective for generating N(1)-aryl-substituted derivatives. mdpi.comuzh.ch This demonstrates the potential of mechanochemistry for constructing the core imidazole ring with aryl substituents. Furthermore, a solvent-free ball-milling strategy utilizing recyclable ZnO nanoparticles has been developed for the synthesis of benzimidazoles, which are structurally analogous to imidazoles. rsc.org These examples underscore the viability of mechanochemistry as an eco-friendly alternative to traditional solution-phase synthesis for imidazole derivatives. mdpi.com

Conducting reactions under solvent-free conditions or in aqueous media are cornerstone principles of green chemistry. Solvent-free reactions, often facilitated by heating or microwave irradiation, minimize the use of volatile organic compounds (VOCs). A one-pot, solvent-free procedure for synthesizing imidazole derivatives involves heating a mixture of an aromatic aldehyde, a 1,2-dicarbonyl compound, and ammonium acetate, which offers high yields and an easy work-up. researchgate.net

Similarly, using water as a reaction medium is highly desirable due to its non-toxic, non-flammable, and abundant nature. An efficient, metal-free protocol for the selective synthesis of 1,2-disubstituted benzimidazoles has been developed that proceeds smoothly in water at room temperature. mdpi.com This method highlights the potential for developing aqueous synthetic routes for this compound, which would offer significant environmental and economic benefits.

Regioselective Synthesis of this compound Isomers

The regioselective synthesis of substituted imidazoles is crucial as the biological activity and material properties of the isomers can vary significantly. Achieving control over the placement of the 4-nitrophenyl group at the C4 position of the imidazole ring, as opposed to the C2 or C5 positions, requires careful selection of synthetic strategy and reaction conditions.

One of the primary challenges in imidazole synthesis is controlling the regiochemistry of substitution on the heterocyclic ring. For instance, in the alkylation of nitroimidazoles, the position of the incoming alkyl group is influenced by factors such as the solvent, the base used, and the temperature. uzh.ch Studies on the alkylation of 4-nitro-1H-imidazole have shown that the reaction can be highly regioselective, favoring substitution at the N1 position. uzh.chrsc.org This is attributed to the electronic effects of the nitro group and steric hindrance.

The van Leusen imidazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), is a versatile method for preparing various substituted imidazoles. researchgate.net By carefully choosing the starting aldehyde and imine, this reaction can be guided to produce 1,4-disubstituted imidazoles with high regioselectivity. researchgate.net Furthermore, computational studies have been employed to understand the reaction pathways that govern regioselectivity, revealing that specific functional groups on the reactants can steer the reaction toward the desired isomer. rsc.org A short and efficient synthesis of 1,4-disubstituted imidazoles with complete regioselectivity has been developed, which involves the addition of an amine nucleophile to a 2-azabuta-1,3-diene intermediate, followed by cyclization. researchgate.net

Synthetic Routes to this compound Derivatives

Derivatization of the this compound core, particularly at the nitrogen atoms, is a common strategy to modulate its physicochemical and biological properties. N-substitution reactions are among the most important transformations for this purpose.

The imidazole ring contains a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N3). The N1 nitrogen is readily deprotonated to form an imidazolate anion, which is a potent nucleophile. This allows for a wide range of N-substitution reactions, most commonly N-alkylation.

The N1-alkylation of 4(5)-nitroimidazole has been successfully achieved using various alkyl and benzyl halides. These reactions are often carried out in the presence of a base, such as potassium carbonate or sodium hydride, and can be facilitated by a phase-transfer catalyst in a solid-liquid system. uzh.ch The choice of solvent and temperature can significantly influence the reaction yield and rate. For example, conducting the alkylation of 4-nitroimidazole (B12731) at 60°C in acetonitrile with K₂CO₃ as the base has been shown to provide good to excellent yields (66-85%). uzh.ch These methods provide access to a diverse library of N-substituted this compound derivatives. A specific example includes the synthesis of 1-(4-(2-(ethylthio)-4-(4-nitrophenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one, demonstrating the feasibility of introducing complex substituents onto the imidazole nitrogen. mdpi.com

| Alkylating Agent | Base | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|

| Ethyl Bromoacetate | K2CO3 | CH3CN | 60°C | Ethyl 2-(4-nitro-1H-imidazol-1-yl)acetate | 85 |

| Allyl Bromide | K2CO3 | CH3CN | 60°C | 1-Allyl-4-nitro-1H-imidazole | 72 |

| Propargyl Bromide | K2CO3 | CH3CN | 60°C | 4-Nitro-1-(prop-2-yn-1-yl)-1H-imidazole | 70 |

| Methyl Iodide | K2CO3 | CH3CN | 60°C | 1-Methyl-4-nitro-1H-imidazole | 66 |

Substitution on the Phenyl Ring

Substitution on the phenyl ring of this compound is primarily achieved through two main strategies: utilizing appropriately substituted starting materials in the imidazole ring synthesis or by performing substitution reactions on the pre-formed nitrophenyl-imidazole scaffold.

One of the most common methods for the de novo synthesis of the 4-phenyl-imidazole core involves the reaction of a substituted α-bromoketone with formamide. nih.gov This approach allows for the introduction of various substituents onto the phenyl ring by starting with the corresponding substituted acetophenone. For example, analogues with hydroxyl or methoxy groups on the phenyl ring have been synthesized using this methodology. nih.gov

Another powerful technique for introducing diversity to the phenyl ring is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This method involves the reaction of a bromo-substituted imidazole with a substituted phenylboronic acid. nih.gov This strategy is particularly useful for creating a library of analogues with different substitution patterns on the phenyl ring.

Research has described the synthesis of various substituted 4-phenyl-1H-imidazole derivatives. For instance, compounds bearing chloro, fluoro, and hydroxyl groups on the phenyl ring have been successfully synthesized and characterized. nih.gov The choice of synthetic route often depends on the desired substituent and the availability of starting materials.

Table 1: Synthesis of this compound Analogues with Phenyl Ring Substitution

| Substituent on Phenyl Ring | Synthetic Method | Starting Materials | Reference |

|---|---|---|---|

| 4-Hydroxy | Reaction with formamide | 4-(2-bromoacetyl)phenol | nih.gov |

| 4-Chloro | Reaction with formamide | 2-bromo-1-(4-chlorophenyl)ethanone | nih.gov |

| 4-Fluoro | Reaction with formamide | 2-bromo-1-(4-fluorophenyl)ethanone | nih.gov |

| 4-Methoxy | Suzuki Coupling | 4-bromo-1H-imidazole, 4-methoxyphenylboronic acid | nih.gov |

| 2,6-Dimethoxy | Reaction with formamide | 2-bromo-1-(2,6-dimethoxyphenyl)ethanone | nih.gov |

Modification of the Nitro Group

The nitro group on the this compound scaffold is a versatile functional group that can undergo various chemical transformations. The most extensively studied modification is its reduction to an amino group, which provides a key intermediate for further functionalization.

The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry, and numerous methods have been successfully applied to this compound and its derivatives. wikipedia.org These methods can be broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitro groups due to its high efficiency and clean reaction profiles. Common catalysts include palladium on carbon (Pd/C) and Raney nickel. wikipedia.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

Chemical Reduction: A variety of chemical reducing agents can also be employed. Stannous chloride (SnCl₂) in the presence of hydrochloric acid is a classical and effective method for this transformation. researchgate.net Other metal-based systems, such as iron in acidic media (e.g., Fe/HCl or Fe/NH₄Cl), are also frequently used and offer a more cost-effective alternative. researchgate.netorganic-chemistry.org

Beyond reduction to the amine, the nitro group can also act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although this is less common for a single nitro-activated ring. nih.gov The electron-withdrawing nature of the imidazole ring can further activate the phenyl ring, making the nitro group susceptible to displacement by strong nucleophiles under specific conditions. nih.govnih.gov

Table 2: Methods for the Reduction of the Nitro Group in this compound Analogues

| Reagent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| H₂, Pd/C | Hydrogen atmosphere, solvent (e.g., ethanol (B145695), methanol) | 4-(4-Aminophenyl)-1H-imidazole | wikipedia.org |

| H₂, Raney Nickel | Hydrogen atmosphere, solvent (e.g., ethanol) | 4-(4-Aminophenyl)-1H-imidazole | wikipedia.orgresearchgate.net |

| SnCl₂·2H₂O, HCl | Reflux in ethanol | 4-(4-Aminophenyl)-1H-imidazole | researchgate.net |

| Fe, HCl | Acidic aqueous solution | 4-(4-Aminophenyl)-1H-imidazole | researchgate.net |

| Fe, NH₄Cl | Aqueous ethanol | 4-(4-Aminophenyl)-1H-imidazole | researchgate.net |

| Sodium Hydrosulfite | Aqueous solution | 4-(4-Aminophenyl)-1H-imidazole | wikipedia.org |

Molecular Structure and Spectroscopic Analysis of 4 4 Nitrophenyl 1h Imidazole

Advanced Spectroscopic Characterization Techniques

The precise elucidation of the molecular structure of 4-(4-Nitrophenyl)-1H-imidazole relies on a suite of high-resolution spectroscopic methods. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS), collectively provide a detailed and unambiguous confirmation of the compound's identity and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the imidazole (B134444) and nitrophenyl rings. The protons on the imidazole ring typically appear as singlets or doublets, with their chemical shifts influenced by the electronic environment and the presence of the nitrophenyl substituent. The protons on the 4-nitrophenyl group will present as a characteristic AA'BB' system, appearing as two doublets due to the symmetrical substitution pattern. The electron-withdrawing nature of the nitro group deshields the ortho protons, causing them to resonate at a lower field (higher ppm) compared to the meta protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show distinct peaks for the carbons of the imidazole ring and the nitrophenyl ring. The chemical shifts of the imidazole carbons are indicative of their position within the heterocyclic ring. For the nitrophenyl moiety, the carbon atom attached to the nitro group (C-NO₂) is expected to be significantly downfield due to the strong electron-withdrawing effect. The other aromatic carbons will also show characteristic shifts based on their electronic environment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imidazole H-2 | ~8.0-8.2 | ~135-138 |

| Imidazole H-5 | ~7.5-7.7 | ~115-118 |

| Nitrophenyl H-2', H-6' | ~8.2-8.4 | ~124-126 |

| Nitrophenyl H-3', H-5' | ~7.8-8.0 | ~128-130 |

| Imidazole C-2 | - | ~135-138 |

| Imidazole C-4 | - | ~140-143 |

| Imidazole C-5 | - | ~115-118 |

| Nitrophenyl C-1' | - | ~145-148 |

| Nitrophenyl C-2', C-6' | - | ~124-126 |

| Nitrophenyl C-3', C-5' | - | ~128-130 |

Note: The chemical shifts are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structural features.

The presence of the N-H group in the imidazole ring is indicated by a broad absorption band in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings typically appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and imidazole rings give rise to a series of sharp peaks in the 1400-1600 cm⁻¹ region. The most characteristic vibrations for this molecule are those of the nitro group. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to produce strong absorption bands at approximately 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

Interactive Data Table: Characteristic FTIR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Imidazole) | 3100-3500 | Medium-Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium-Sharp |

| C=C and C=N Stretch (Aromatic/Imidazole) | 1400-1600 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1500-1550 | Strong |

| Symmetric NO₂ Stretch | 1330-1370 | Strong |

| C-N Stretch | 1200-1300 | Medium |

Raman Spectroscopy Investigations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. The selection rules for Raman and FTIR are different, meaning that some vibrations that are weak in FTIR may be strong in Raman, and vice versa.

For this compound, the symmetric vibrations of the molecule are often more prominent in the Raman spectrum. The symmetric stretching of the nitro group, which appears as a strong band in the region of 1330-1370 cm⁻¹, is a key feature. The breathing modes of the aromatic and imidazole rings are also typically strong in the Raman spectrum, appearing in the fingerprint region (below 1600 cm⁻¹). The C-H stretching vibrations will also be present.

Interactive Data Table: Prominent Raman Shifts

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Ring Breathing Modes (Aromatic/Imidazole) | 1000-1600 | Strong |

| Symmetric NO₂ Stretch | 1330-1370 | Strong |

High-Resolution Mass Spectrometry (HRMS) Elucidation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₇N₃O₂), HRMS provides an accurate mass measurement, which can be used to confirm the molecular formula. The calculated exact mass of this compound is 189.0538 u. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically with an error of less than 5 ppm. This high degree of accuracy allows for the unambiguous determination of the elemental formula.

Interactive Data Table: HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇N₃O₂ |

| Calculated Exact Mass | 189.0538 u |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound is dominated by the electronic transitions associated with its chromophoric systems: the imidazole ring and the 4-nitrophenyl group. The conjugation between these two rings leads to characteristic absorption bands.

The spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the aromatic systems. The presence of the nitro group, a strong chromophore, significantly influences the absorption profile. An intramolecular charge transfer (ICT) band, arising from the transfer of electron density from the electron-rich imidazole ring to the electron-deficient nitrophenyl ring, is also anticipated. This ICT band is typically observed at longer wavelengths and is sensitive to solvent polarity. The n → π* transition associated with the non-bonding electrons of the nitrogen atoms in the imidazole ring and the oxygen atoms of the nitro group is also possible, though it is often weaker and may be obscured by the more intense π → π* transitions.

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (Phenyl) | ~200-220 | High |

| π → π* (Imidazole) | ~210-230 | Medium |

| Intramolecular Charge Transfer (ICT) | ~300-350 | High |

Note: The exact λmax and ε values are dependent on the solvent used for the measurement.

Fluorescence and Phosphorescence Properties of this compound

The photoluminescence characteristics of this compound are significantly influenced by the presence of the nitro (-NO₂) group on the phenyl ring. Generally, nitroaromatic compounds are known to be weakly fluorescent or non-fluorescent in solution. nih.govrsc.org This phenomenon, known as fluorescence quenching, is attributed to the powerful electron-withdrawing nature of the nitro group.

Upon photoexcitation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). In many aromatic molecules, the S₁ state deactivates by emitting a photon, a process known as fluorescence. However, in nitroaromatics, the nitro group promotes an alternative, non-radiative deactivation pathway. An efficient intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet state (T₁) is facilitated. rsc.org This process is typically much faster than fluorescence, effectively preventing the emission of light. The triplet state may then decay to the ground state non-radiatively or, in some cases, through phosphorescence, although this is often weak at room temperature.

The quenching mechanism can involve the formation of a non-fluorescent ground-state complex between the fluorophore and a quencher or collisional quenching in solution. chalcogen.ro For this compound, the quenching is intramolecular. The process is so efficient that compounds containing nitro groups are often used as quenching agents in fluorescence studies. westmont.edu While specific emission spectra for this compound are not extensively documented in the literature, its structural features strongly suggest that any fluorescence would be minimal due to these established quenching mechanisms. rsc.org

X-ray Crystallography and Solid-State Structure Elucidation

The core structure consists of a planar imidazole ring connected to a planar nitrophenyl group. A key structural parameter is the dihedral angle between the planes of these two aromatic rings. In analogous structures, such as derivatives of 1-(4-nitrophenyl)-pyrazole, this angle is typically small, indicating a nearly co-planar arrangement. scbt.com This planarity is the result of a balance between steric hindrance and the energetic favorability of an extended π-conjugated system.

The bond lengths and angles within the imidazole and nitrophenyl rings are expected to conform to standard values for sp²-hybridized carbon and nitrogen atoms. The C-N and N-O bonds of the nitro group will exhibit lengths indicative of significant resonance delocalization.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystalline lattice is governed by a variety of non-covalent interactions. In nitrophenyl-substituted imidazoles and similar heterocycles, crystal packing is typically dense and stabilized by a combination of hydrogen bonding and π-π stacking interactions.

Molecules often arrange into chains or layers. For instance, in the crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole, molecules form double zig-zag layers that are linked into a three-dimensional network. A significant feature in many nitrophenyl derivatives is the presence of π-π stacking, where the electron-deficient nitrophenyl ring interacts with the electron-rich ring of an adjacent molecule. The centroid-to-centroid distance for these interactions is typically in the range of 3.5 to 3.8 Å.

Hydrogen Bonding Networks in Crystalline this compound

Hydrogen bonding is a determinative force in the supramolecular assembly of crystalline this compound. The imidazole ring provides both a hydrogen bond donor (the N-H group) and acceptor sites (the lone pair on the sp²-hybridized nitrogen). The nitro group on the phenyl ring provides strong hydrogen bond acceptor sites via its oxygen atoms.

This combination allows for the formation of robust hydrogen-bonding networks. The most prominent interaction is expected to be an intermolecular N-H···N hydrogen bond, linking molecules head-to-tail to form infinite chains or cyclic motifs.

Furthermore, weaker C-H···O hydrogen bonds are prevalent, where hydrogen atoms from the imidazole or phenyl rings interact with the oxygen atoms of the nitro group on a neighboring molecule. These interactions, though weaker than conventional hydrogen bonds, are numerous and directional, contributing significantly to the stability and specific geometry of the crystal packing. In some structures, these C-H···O and C-H···N interactions are responsible for linking the primary hydrogen-bonded chains into more complex two- or three-dimensional networks.

Vibrational Spectroscopy for Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for investigating the conformational properties of this compound. The vibrational spectrum is a unique fingerprint of the molecule, with specific bands corresponding to the stretching and bending motions of its constituent bonds and functional groups.

The analysis of these spectra, often supported by computational methods like Density Functional Theory (DFT), allows for the detailed assignment of vibrational modes. This information can be used to study the conformation of the molecule, such as the rotational orientation (dihedral angle) between the imidazole and nitrophenyl rings. Changes in this angle affect the extent of π-conjugation, which in turn influences the frequencies and intensities of associated vibrational modes.

Key vibrational modes for this compound include:

N-H Stretching: A characteristic broad band in the IR spectrum, typically appearing in the 3200-3400 cm⁻¹ region, indicative of hydrogen bonding.

Aromatic C-H Stretching: Sharp bands observed above 3000 cm⁻¹.

C=C and C=N Stretching: Strong bands in the 1450-1620 cm⁻¹ region corresponding to stretching within the aromatic rings.

NO₂ Stretching: Two very strong and characteristic bands are expected for the nitro group: an asymmetric stretch typically near 1500-1560 cm⁻¹ and a symmetric stretch near 1330-1370 cm⁻¹. The exact positions are sensitive to the electronic environment.

Ring Bending Modes: Out-of-plane (o.o.p.) C-H bending modes in the 700-900 cm⁻¹ region are particularly useful for confirming the substitution pattern of the phenyl ring.

By comparing experimental spectra with theoretical calculations for different conformers, the most stable gas-phase or solution-phase conformation can be determined. Furthermore, differences between solid-state and solution-phase spectra can illuminate changes in molecular conformation and intermolecular interactions upon crystallization.

Table 1. Predicted Vibrational Frequencies and Assignments for this compound

| Frequency Range (cm⁻¹) | Assignment | Vibrational Motion | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| 3200-3400 | ν(N-H) | N-H stretching | Strong, Broad | Weak |

| 3050-3150 | ν(C-H) | Aromatic C-H stretching | Medium | Strong |

| 1580-1620 | ν(C=C) | Aromatic ring stretching | Medium-Strong | Strong |

| 1500-1560 | νₐₛ(NO₂) | Asymmetric NO₂ stretching | Very Strong | Medium |

| 1450-1500 | ν(C=N) | Imidazole ring stretching | Strong | Medium |

| 1330-1370 | νₛ(NO₂) | Symmetric NO₂ stretching | Very Strong | Strong |

| 840-860 | γ(C-H) | Out-of-plane C-H bending (para-substituted) | Strong | Weak |

Computational and Theoretical Chemistry Studies of 4 4 Nitrophenyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing electronic structure, molecular orbitals, and vibrational frequencies.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and electronic properties of organic molecules. For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, have been shown to provide reliable results that correlate well with experimental data.

The following table presents representative theoretical data for imidazole and a substituted imidazole derivative, which can be considered analogous for the purpose of understanding the electronic structure.

| Compound | Method/Basis Set | Dipole Moment (Debye) | Total Energy (Hartree) |

| Imidazole | B3LYP/6-311++G(d,p) | 3.67 | -224.0 |

| 2-Phenyl-1H-Imidazole | First-principles | Not Reported | Not Reported |

Note: Data for 2-Phenyl-1H-Imidazole is from a first-principles study, and specific computational parameters were not detailed in the abstract.

Molecular orbital (MO) theory provides a description of the electronic structure of molecules in terms of orbitals that are spread over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and kinetic stability of a molecule.

For nitrophenyl-substituted imidazole derivatives, the HOMO is typically localized on the imidazole ring and the phenyl group, while the LUMO is often centered on the electron-deficient nitrophenyl moiety. This distribution suggests that the molecule has distinct regions for nucleophilic and electrophilic attack. The energy gap for these types of compounds is generally in a range that indicates good chemical reactivity and potential for charge transfer interactions.

The table below shows HOMO, LUMO, and energy gap values for analogous imidazole derivatives calculated using DFT.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-(4-Methoxyphenyl)-4, 5-diphenyl-1H-imidazole | -5.32 | -1.85 | 3.47 |

| 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone | -6.04 | -2.18 | 3.86 |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful technique for identifying functional groups and elucidating the structure of molecules. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. The theoretical vibrational spectra are often scaled to better match experimental data.

For imidazole derivatives, characteristic vibrational modes include N-H stretching, C-H stretching of the aromatic rings, and various ring stretching and bending modes. The presence of the nitro group in 4-(4-Nitrophenyl)-1H-imidazole would introduce characteristic symmetric and asymmetric stretching vibrations. Theoretical calculations on similar molecules, such as 2-(4-Methoxyphenyl)-4, 5-diphenyl-1H-imidazole, have shown good agreement between calculated and experimental vibrational frequencies.

Below is a table of selected calculated vibrational frequencies for an analogous substituted imidazole.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretching | 3410 |

| Aromatic C-H Stretching | 3056, 3027, 2997 |

| C=C Ring Stretching | 1605, 1585, 1515 |

| C-N Stretching | 1380, 1345 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations provide detailed information on the conformational dynamics, solvation, and intermolecular interactions of a system over time.

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. This compound has rotational freedom around the single bond connecting the phenyl and imidazole rings, leading to different possible conformations. MD simulations can be used to explore the conformational landscape of the molecule and identify the most stable or populated conformers.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying solvation effects by explicitly including solvent molecules in the simulation box. This allows for the investigation of solute-solvent interactions, such as hydrogen bonding, and the structure of the solvent shell around the solute.

For this compound, the polar nitro group and the imidazole ring are expected to form strong interactions with polar solvents like water. MD simulations of imidazole in aqueous solution have provided insights into the hydration structure and the dynamics of hydrogen bonding between imidazole and water molecules. Similar simulations for this compound would be valuable for understanding its solubility and how the solvent influences its conformational preferences and reactivity. These simulations can reveal the radial distribution functions of solvent molecules around specific atoms of the solute, providing a detailed picture of the solvation shell.

Docking and Molecular Modeling Studies

Molecular docking and modeling are powerful computational tools that predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. These studies are instrumental in understanding the structural basis of a compound's biological activity.

Molecular docking simulations have been employed to predict the interaction of 4-nitroimidazole (B12731) derivatives with various biological targets, particularly those implicated in cancer. mdpi.com While specific studies solely focused on this compound are limited, research on analogous compounds provides a framework for understanding its potential ligand-receptor interactions.

For instance, docking studies of potent 4-nitroimidazole derivatives against cancer-related proteins reveal key interactions within the receptor's active site. researchgate.net The 4-nitrophenyl group of the imidazole scaffold is often observed to engage in hydrophobic and aromatic interactions with nonpolar amino acid residues. The imidazole ring itself can form hydrogen bonds and pi-stacking interactions, which are crucial for the stability of the ligand-receptor complex. researchgate.net

In a study of piperazine-tagged 4-nitroimidazole derivatives, the most active compounds were found to bind within a hydrophobic pocket of the target protein, with the nitroimidazole moiety establishing polar contacts. researchgate.net These interactions are critical for the compound's inhibitory activity. For this compound, it is hypothesized that the nitrophenyl group would occupy a hydrophobic pocket, while the imidazole core could interact with key residues through hydrogen bonding.

Table 1: Predicted Interactions of a 4-Nitroimidazole Derivative with a Putative Anticancer Target

| Interacting Residue | Interaction Type |

| Phenylalanine | Pi-Pi Stacking |

| Leucine | Hydrophobic |

| Valine | Hydrophobic |

| Serine | Hydrogen Bond |

| Aspartate | Hydrogen Bond |

This table is a representative example based on docking studies of similar 4-nitroimidazole compounds.

The binding affinity, often expressed as the binding energy (kcal/mol), quantifies the strength of the interaction between a ligand and its receptor. Lower binding energy values indicate a more stable and favorable interaction. Computational programs estimate this value by calculating the intermolecular energies, including electrostatic and van der Waals forces, between the ligand and the protein.

Table 2: Estimated Binding Affinities of Representative 4-Nitroimidazole Derivatives

| Compound Derivative | Target Protein | Estimated Binding Energy (kcal/mol) |

| Piperazine-tagged 4-nitroimidazole 1 | Putative Anticancer Target A | -8.5 |

| Piperazine-tagged 4-nitroimidazole 2 | Putative Anticancer Target B | -9.2 |

| Substituted 4-nitroimidazole | Putative Anticancer Target C | -7.8 |

This table presents hypothetical yet representative data based on published studies of analogous compounds to illustrate the concept.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds.

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. These descriptors can be categorized as:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, and surface area.

Quantum-chemical descriptors: HOMO-LUMO energies, dipole moment, and partial charges.

For nitroaromatic compounds, descriptors such as hydrophobicity (logP), electronic properties (e.g., HOMO and LUMO energies), and steric parameters have been shown to be important for their biological activity. nih.gov In QSAR studies of nitroazoles with anticancer activity, hydrophobicity, molar refractivity, and charge characteristics of the nitro anion radical derivatives were found to be more significant for their interaction with molecular targets than those of the parent compounds. nih.gov

The selection of the most relevant descriptors is a critical step in building a robust QSAR model. Techniques such as genetic algorithms, stepwise multiple linear regression, and principal component analysis are often employed to identify a subset of descriptors that best correlate with the biological activity.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Nitroaromatic Compounds

| Descriptor Class | Specific Descriptor Example | Property Represented |

| Physicochemical | LogP | Hydrophobicity |

| Electronic | LUMO Energy | Electron-accepting ability |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Topological | Wiener Index | Molecular branching |

| Quantum-Chemical | Dipole Moment | Polarity |

Once the relevant descriptors are selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. Common methods for model development include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM).

A crucial aspect of QSAR modeling is rigorous validation to ensure the model's robustness and predictive power. Validation is typically performed through:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the model's internal consistency and stability. A high cross-validated correlation coefficient (q²) is indicative of a good model.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. A high predictive correlation coefficient (R²_pred) for the external set confirms the model's utility in predicting the activity of new compounds.

Y-Randomization: This test ensures that the model is not a result of chance correlation by randomly shuffling the biological activity data and rebuilding the model. A valid model should show a significant drop in its statistical performance for the randomized data.

QSAR models for nitroaromatic compounds have been successfully developed to predict various biological activities, including anticancer effects. nih.gov These models highlight the importance of specific structural features and physicochemical properties for the observed activity. While a specific QSAR model for this compound is not available, the established methodologies provide a clear roadmap for its future development and application in predicting its biological potential.

Table 4: Statistical Parameters for a Hypothetical QSAR Model of Nitroimidazole Derivatives

| Statistical Parameter | Value | Interpretation |

| R² (Squared Correlation Coefficient) | 0.85 | Goodness of fit of the model to the training data |

| q² (Cross-validated R²) | 0.75 | Good internal predictive ability |

| R²_pred (Predictive R² for external set) | 0.80 | Good external predictive ability |

| F-statistic | 120 | Statistical significance of the model |

| Standard Error of Estimate | 0.25 | Measure of the model's accuracy |

This table provides an example of the statistical validation parameters for a robust QSAR model.

Coordination Chemistry of 4 4 Nitrophenyl 1h Imidazole

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with imidazole-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using various analytical techniques to determine their stoichiometry, structure, and properties.

Transition Metal Complexes of 4-(4-Nitrophenyl)-1H-imidazole

Transition metal complexes of substituted imidazoles are commonly synthesized by reacting the ligand with metal halides (e.g., MCl₂) or nitrates (e.g., M(NO₃)₂) in solvents like ethanol (B145695) or dimethylformamide (DMF). For the related ligand 1-(4-nitrophenyl)imidazole (nopi), complexes with formulations such as [M(nopi)₂Cl₂] (where M = Co, Ni, Cu, Zn) and M(nopi)₉₂ (where X is a counter-ion like NO₃⁻ or ClO₄⁻) have been successfully synthesized and characterized. researchgate.netoup.com These complexes are typically characterized by elemental analysis, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and in some cases, single-crystal X-ray diffraction. researchgate.netoup.com

Similarly, complexes of Cu(II), Co(II), and Mn(II) have been synthesized using the bulkier ligand 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole. ijddr.in These syntheses yielded crystalline products with distinct colors, such as yellow and dark orange, and the resulting molecular formulas were confirmed using atomic absorption spectrometry (AAS) and CHN analysis. ijddr.in It is anticipated that this compound would form analogous complexes with transition metals, likely with stoichiometries influenced by the metal-to-ligand ratio and the specific reaction conditions.

Table 1: Examples of Synthesized Transition Metal Complexes with Related Imidazole (B134444) Ligands

| Metal Ion | Ligand | Complex Formulation | Observed Color | Reference |

|---|---|---|---|---|

| Co(II) | 1-(4-Nitrophenyl)imidazole | [Co(nopi)₂Cl₂] | - | researchgate.net |

| Ni(II) | 1-(4-Nitrophenyl)imidazole | [Ni(nopi)₂Cl₂] | - | researchgate.net |

| Cu(II) | 1-(4-Nitrophenyl)imidazole | [Cu(nopi)₂Cl₂] | - | researchgate.net |

| Zn(II) | 1-(4-Nitrophenyl)imidazole | [Zn(nopi)₂Cl₂] | - | researchgate.net |

| Cu(II) | 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | [Cu(ligand)₂] | Yellow | ijddr.in |

| Co(II) | 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | [Co(ligand)₃] | - | ijddr.in |

Lanthanide and Actinide Coordination

The coordination chemistry of f-block elements (lanthanides and actinides) with imidazole-based ligands is an area of growing interest, particularly in the context of designing materials with specific magnetic or luminescent properties. nih.govscispace.com While there is no specific data on the coordination of this compound with lanthanides or actinides, studies on other imidazole-containing ligands provide insight. For instance, lanthanide ions have been successfully complexed with bis(imino nitroxide) biradicals that feature imidazole coordinating units. nih.govrsc.org

The coordination of actinides with N-donor ligands is crucial for understanding their behavior and for applications in areas like nuclear waste separation. scispace.com The general principles of actinide coordination chemistry suggest that these elements, with their diffuse 5f orbitals, can form complexes with a variety of coordination numbers and geometries. scispace.com The interaction is often highly dependent on the oxidation state of the actinide ion and the nature of the ligand. scispace.com It is plausible that this compound could coordinate to lanthanide and actinide ions, likely through the nitrogen atoms of the imidazole ring, although the specific conditions required for such complexation have not been reported.

Ligand Binding Modes and Geometries

The way a ligand binds to a metal center is fundamental to the structure and properties of the resulting complex. For this compound, several binding modes can be considered.

N-Donor Coordination through Imidazole Nitrogen

The most common and expected binding mode for imidazole and its derivatives is coordination through the lone pair of electrons on one of the nitrogen atoms in the five-membered ring. researchgate.net This N-donor coordination is well-established for a vast number of transition metal and f-block element complexes. researchgate.netnih.govnih.gov For the isomeric ligand 1-(4-nitrophenyl)imidazole, crystallographic studies have confirmed that it links to metal centers through the imidazole nitrogen. oup.com The presence of the electron-withdrawing 4-nitrophenyl group is expected to decrease the basicity of the imidazole nitrogen atoms compared to unsubstituted imidazole, which may influence the stability of the resulting metal complexes.

Potential for Multidentate Coordination

While monodentate coordination via the imidazole nitrogen is most likely, the this compound ligand possesses other potential donor sites. The nitro group (-NO₂) on the phenyl ring has oxygen atoms with lone pairs that could potentially coordinate to a metal center, leading to bidentate (N,O) chelation or bridging behavior.

Evidence for this type of interaction has been reported for a related compound, where FTIR analysis of a Co(II) complex with 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole suggested the presence of both Co-N and Co-O bonds. ijddr.in This indicates that under certain conditions, the nitro group can participate in coordination. If this compound were to act as a bidentate ligand, it could form a stable chelate ring with the metal ion, thereby enhancing the complex's thermodynamic stability. However, without definitive structural data for its complexes, this remains a theoretical possibility.

Spectroscopic and Magnetic Properties of Metal Complexes

The electronic and geometric structure of metal complexes can be probed through various spectroscopic techniques and magnetic measurements.

Spectroscopic Properties

The formation of metal complexes with this compound is expected to cause significant changes in its spectroscopic signatures.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for N-H and C=N stretching vibrations of the imidazole ring are present. ijddr.in Upon coordination to a metal ion, these bands are expected to shift to different wavenumbers, providing evidence of the metal-ligand bond formation. ijddr.in For complexes of a related ligand, new bands at lower frequencies (e.g., 400-550 cm⁻¹) have been attributed to metal-nitrogen (M-N) and potential metal-oxygen (M-O) vibrations. ijddr.in

UV-Visible (UV-Vis) Spectroscopy: Coordination of the ligand to a metal center typically results in shifts in the electronic absorption bands (λ_max). For instance, the complexation of 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole with Cu(II) and Co(II) led to noticeable shifts in their maximum absorption wavelengths compared to the free metal ions and ligand. ijddr.in These shifts are indicative of the new electronic environment created upon complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H NMR spectroscopy is a powerful tool. The coordination of the ligand to a metal center would cause shifts in the signals of the protons on the imidazole and phenyl rings. In studies of zinc complexes with 1-(4-nitrophenyl)imidazole, a significant shift in the phenyl ring proton signals was observed, confirming the coordination of the ligand. oup.com

Table 2: Spectroscopic Data for Metal Complexes of an Analogous Ligand

| Metal Complex | Technique | Key Observation | Reference |

|---|---|---|---|

| Co(II)-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | FTIR | Band at 408.88 cm⁻¹ (Co-N bond) and 543 cm⁻¹ (Co-O bond) | ijddr.in |

| Cu(II)-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | UV-Vis | λ_max of complex (390 nm) shifted from free metal ion (346 nm) | ijddr.in |

Magnetic Properties

The magnetic properties of complexes are determined by the number of unpaired electrons on the metal center. iitk.ac.inlibretexts.org Transition metal complexes of this compound would be expected to exhibit magnetic behaviors dependent on the metal ion's d-electron configuration and the coordination geometry. iitk.ac.in

Paramagnetism: Complexes with unpaired electrons (e.g., with high-spin Co(II), Ni(II), or Cu(II)) will be paramagnetic and attracted to a magnetic field. libretexts.org The magnitude of this attraction, measured as the magnetic moment, can be used to determine the number of unpaired electrons. iitk.ac.in

Diamagnetism: Complexes with no unpaired electrons (e.g., with Zn(II), a d¹⁰ ion) will be diamagnetic and slightly repelled by a magnetic field. libretexts.org

Magnetic Coupling: In polynuclear complexes, where multiple metal centers are bridged by ligands, magnetic coupling (either ferromagnetic or antiferromagnetic) can occur. Studies on a related iron imidazolate polymer have shown antiferromagnetic coupling between metal centers. researchgate.net Lanthanide complexes with imidazole-containing ligands have also been shown to exhibit ferromagnetic interactions. nih.gov

Without experimental data for complexes of this compound, their specific magnetic properties remain speculative but can be predicted based on these established principles.

Electronic Absorption and Emission of Complexes

The electronic spectra of transition metal complexes provide valuable insights into the d-orbital splitting and the nature of metal-ligand bonding. In complexes of this compound, the absorption spectra are typically characterized by a combination of ligand-centered transitions, d-d transitions, and charge-transfer bands.

The free this compound ligand exhibits strong absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the imidazole and nitrophenyl rings. Upon coordination to a metal center, these intraligand bands may undergo a shift in energy (either a bathochromic/red shift or a hypsochromic/blue shift) and a change in intensity.

For transition metal complexes, the lower energy visible region of the spectrum is where d-d electronic transitions are typically observed. These transitions, which involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital, are formally forbidden by the Laporte selection rule in centrosymmetric environments (like perfect octahedral geometry) and are therefore generally weak. The energy and number of these bands are dependent on the specific metal ion, its oxidation state, and the coordination geometry of the complex.

In addition to ligand-based and metal-based transitions, highly intense charge-transfer (CT) bands can appear. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. Given the electron-withdrawing nature of the nitrophenyl group, the π-acceptor character of the this compound ligand is enhanced, which could favor MLCT transitions with electron-rich metal centers.

The emission properties of these complexes are also of significant interest. Luminescence in such complexes can originate from intraligand excited states, metal-centered excited states, or charge-transfer excited states. For instance, studies on related imidazole-containing metal-organic frameworks have shown intense photoluminescent emissions, which can be ascribed to π→π or π→n transitions within the ligand moieties. The emission wavelength and intensity are sensitive to the metal ion, the rigidity of the complex structure, and the surrounding environment. The presence of the nitroaromatic group can sometimes lead to quenching of fluorescence.

Magnetic Susceptibility Studies

Magnetic susceptibility measurements are a fundamental tool for determining the number of unpaired electrons in a metal complex, which in turn provides information about the metal's oxidation state and the electronic configuration (i.e., high-spin vs. low-spin). The magnetic moment of a complex is directly related to the number of its unpaired electrons.

For a given d-electron count, the choice between a high-spin and a low-spin configuration is determined by the balance between the crystal field splitting energy (Δ) and the mean spin-pairing energy (P). Ligands that induce a large splitting of the d-orbitals (strong-field ligands) favor low-spin configurations, while ligands that cause a small splitting (weak-field ligands) lead to high-spin configurations.

Paramagnetic Complexes : If the metal ion in the complex contains one or more unpaired electrons, the complex will be paramagnetic and will be attracted to an external magnetic field. The magnitude of this attraction can be quantified to calculate the effective magnetic moment (μeff).

Diamagnetic Complexes : If all electrons in the metal ion are paired, the complex will be diamagnetic and will show a very slight repulsion from a magnetic field. This is common for d10 ions like Zn(II) or for d6 low-spin complexes like Fe(II) with strong-field ligands.

For example, a high-spin Co(II) (d7) complex in an octahedral field would have three unpaired electrons, leading to significant paramagnetism. A low-spin configuration for the same ion would have one unpaired electron. Magnetic susceptibility measurements can distinguish between these possibilities. While specific magnetic data for complexes of this compound are not widely detailed in the literature, the principles governing their magnetic behavior are well-established within coordination chemistry.

Applications of Metal Complexes in Catalysis

Metal complexes are widely used as catalysts in a vast array of chemical transformations due to their ability to activate substrates and facilitate reactions with high efficiency and selectivity. Complexes of this compound have potential applications in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis with this compound Complexes

In homogeneous catalysis, the catalyst is present in the same phase as the reactants, typically in a liquid solution. Soluble metal complexes of this compound can be designed to catalyze various organic reactions. The electronic properties imparted by the nitrophenyl group can tune the Lewis acidity and redox potential of the metal center, thereby influencing its catalytic activity.

A common model reaction to test the catalytic activity of new complexes is the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). This reaction is environmentally significant and can be conveniently monitored by UV-Vis spectroscopy. While specific studies employing this compound complexes for this reaction are not prominent, the general mechanism involves the catalyst providing a surface for the adsorption of both the nitrophenolate ion and the hydride from borohydride, facilitating the reduction process.

Other potential applications in homogeneous catalysis include:

Oxidation Reactions : Mimicking the function of metalloenzymes that contain histidine (an imidazole derivative) residues at their active sites.

Coupling Reactions : Serving as catalysts in C-C or C-N bond-forming reactions, where the ligand can stabilize the active metal species.

Hydrolysis Reactions : Imidazole and its derivatives are known to catalyze the hydrolysis of esters, such as p-nitrophenyl acetate (B1210297).

The performance of these homogeneous catalysts is often high in terms of activity and selectivity, but their separation from the product mixture can be challenging, which is a significant drawback for industrial applications.

Heterogeneous Catalysis via Immobilization

To overcome the separation challenges of homogeneous catalysts, metal complexes can be immobilized on solid supports, creating heterogeneous catalysts. In this setup, the catalyst is in a different phase from the reactants, allowing for easy separation and recycling.

Complexes of this compound can be heterogenized through several methods:

Covalent Grafting : The ligand or the pre-formed complex can be chemically bonded to a functionalized support material like silica, alumina, or a polymer resin.

Encapsulation : The complex can be physically entrapped within the pores of materials like zeolites or metal-organic frameworks (MOFs).

Adsorption : The complex can be adsorbed onto the surface of a solid support through non-covalent interactions.

These immobilized catalysts can be used in packed-bed or flow reactors, offering advantages in terms of catalyst recovery, reusability, and suitability for continuous industrial processes. The catalytic activity of the heterogenized complex may be influenced by the support material, which can affect the accessibility of the active sites and the stability of the catalyst.

Supramolecular Architectures with this compound

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The this compound ligand is well-suited for constructing complex supramolecular architectures due to its array of functional groups.

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures. For this compound and its metal complexes, several key interactions can drive the self-assembly process:

Hydrogen Bonding : The N-H proton of the imidazole ring is a hydrogen bond donor, while the uncoordinated nitrogen atom is a hydrogen bond acceptor. This allows for the formation of chains, sheets, or more complex networks.

π-π Stacking : The aromatic imidazole and nitrophenyl rings can engage in π-π stacking interactions, which help to organize the molecules in the solid state.

Coordination Bonding : The primary interaction in forming metal-organic structures is the coordination bond between the imidazole nitrogen and a metal ion. By using metal ions with specific coordination geometries, it is possible to direct the assembly of predictable one-, two-, or three-dimensional networks, known as coordination polymers or metal-organic frameworks (MOFs).

The combination of directional coordination bonds and weaker, non-directional intermolecular forces allows for the creation of intricate and functional supramolecular materials. The resulting structures can exhibit interesting properties, such as porosity for gas storage or guest inclusion, or unique photophysical behaviors arising from the specific arrangement of molecules in the crystal lattice.

In-depth Analysis of Metal-Organic Frameworks Incorporating this compound Reveals a Gap in Current Research

Despite a comprehensive review of scientific literature, there is a notable absence of published research detailing the synthesis, structure, or properties of Metal-Organic Frameworks (MOFs) that specifically incorporate this compound as a primary organic ligand.

Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the resulting framework's topology, porosity, and functional properties. While numerous imidazole-based ligands have been successfully employed in the synthesis of MOFs for a wide range of applications, including gas storage, catalysis, and chemical sensing, the specific use of this compound as a structural component in MOFs is not documented in the current body of scientific literature.

Extensive searches of chemical and materials science databases have yielded information on related compounds and concepts, such as:

The use of other nitro-functionalized imidazoles, like 4-nitroimidazole (B12731), as additives or co-ligands in the synthesis of certain MOFs. However, in these cases, the nitroimidazole derivative does not serve as the primary structural linker.